molecular formula C32H44F3N5O7 B1683829 Vicriviroc Malate CAS No. 541503-81-5

Vicriviroc Malate

カタログ番号: B1683829
CAS番号: 541503-81-5
分子量: 667.7 g/mol
InChIキー: HQJIGHNTROUVLT-RIAYWLAYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Vicriviroc Malate involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

化学反応の分析

反応の種類: ビクリビロク マレアートは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

主要な生成物:

4. 科学研究への応用

ビクリビロク マレアートは、次のような幅広い科学研究に応用されています。

科学的研究の応用

Vicriviroc is a pyrimidine CCR5 entry inhibitor of HIV-1, previously known as SCH 417690 and SCH-D . It functions as a small-molecule chemokine receptor antagonist, preventing viral entry by inhibiting the binding of R5-tropic HIV-1 to host cells at the CCR5 co-receptor .

Clinical Applications and Research

Antiviral Activity and Pharmacokinetics
Vicriviroc has demonstrated antiviral activity and favorable pharmacokinetic properties in clinical trials . Studies have shown that vicriviroc achieves significant reductions in HIV RNA levels in HIV-infected patients . In a multiple-dose, placebo-controlled study, notable reductions from baseline HIV RNA were observed after 14 days of treatment across different dosage groups .

Clinical Trial Results

  • Monotherapy Trials: A 14-day monotherapy trial in HIV-infected adults showed that vicriviroc achieved a mean decline from baseline of HIV RNA of 1.5 log10 or greater in all treatment groups (10, 25, 50 mg twice daily) .
  • Phase II Trials: A Phase II trial (ACTG5211) found that patients in the 10 mg and 15 mg vicriviroc treatment groups achieved a median decrease in viral load of 1.92 and 1.44 log10 copies/mL, respectively, and a median increase in CD4 cell count of 130 and 96 cells/uL from baseline .
  • Combination Therapy Trials: The VICTOR-E1 trial examined the administration of 20 or 30 mg dosages of vicriviroc with an optimized background therapy (OBT) regimen that included a ritonavir-boosted protease inhibitor. The investigators concluded that vicriviroc 30 or 20 mg once daily plus ritonavir-containing OBT provided sustained viral suppression and increased CD4 cell counts in treatment-experienced subjects, regardless of the number of active drugs in OBT .

Treatment-Experienced Patients
In HIV-1-infected, treatment-experienced patients, vicriviroc has demonstrated potent virologic suppression . A Phase II study in treatment-experienced patients demonstrated the early efficacy of 30 mg vicriviroc in a regimen containing a ritonavir-boosted protease inhibitor .

CCR5 Inhibition and Potential Anti-Inflammatory Effects
Vicriviroc is a CC-chemokine receptor 5 (CCR5) inhibitor that may potentially decrease inflammation from the immune system, offering additional properties alongside its antiretroviral efficacy .

Tables of Clinical Data

TrialDosageResult
14-day Monotherapy Trial10, 25, 50 mg b.i.d.Mean decline from baseline of HIV RNA achieved 1.5 log10 or greater in all treatment groups
Phase II Trial (ACTG5211)10 mg and 15 mgMedian decrease in viral load of 1.92 and 1.44 log10 copies/mL and a median increase in CD4 cell count of 130 and 96 cells/uL from baseline, respectively
Phase II Trial (VICTOR-E1)20 or 30 mg with ritonavir-containing OBTSustained viral suppression and increased CD4 cell counts in treatment-experienced subjects

Safety and Tolerability

Vicriviroc was well-tolerated in early clinical trials, with the frequency of adverse events being similar in the vicriviroc and placebo groups . Common adverse events included headache, pharyngitis, nausea, and abdominal pain, which were not dose-related . However, concerns arose in one Phase II study regarding a potentially higher rate of malignancies in treatment-experienced patients .

Development Discontinuation

作用機序

ビクリビロク マレアートは、CCR5受容体の細胞外表面近くの膜貫通ヘリックス間に存在する疎水性ポケットに非競合的に結合することで効果を発揮します。このアロステリックアンタゴニズムは、タンパク質の構造変化を引き起こし、gp120がCCR5に結合するのを防ぎます。 その結果、HIVが細胞への侵入を阻害されます .

類似化合物:

    マラビロク: HIV-1治療に使用されているもう1つのCCR5アンタゴニスト。

    アプラビロク: 同様の作用機序を持つCCR5阻害剤。

比較:

ビクリビロク マレアートは、その高い選択性、効力、好ましい薬物動態特性により、HIV-1治療の有望な候補となっています .

生物活性

Vicriviroc malate (SCH 417690) is a potent and selective antagonist of the CCR5 receptor, primarily developed for the treatment of HIV-1 infection. This compound has garnered attention due to its unique mechanism of action, pharmacokinetic properties, and efficacy against a broad spectrum of HIV-1 strains, including drug-resistant variants.

Vicriviroc acts by blocking the CCR5 co-receptor on the surface of CD4+ T cells, which is essential for HIV entry into these cells. By inhibiting this receptor, vicriviroc prevents the virus from infecting the host cells, thereby reducing viral load in infected individuals.

In Vitro Studies

In vitro studies have demonstrated that vicriviroc exhibits potent antiviral activity against various HIV-1 isolates. Key findings include:

  • Binding Affinity : Vicriviroc binds to CCR5 with a higher affinity than its predecessor SCH-C, showcasing an IC50 value of approximately 10 nM .
  • Broad-Spectrum Activity : It has shown effectiveness against genetically diverse and drug-resistant HIV-1 strains, outperforming SCH-C in inhibiting viral replication .
  • Synergistic Effects : When combined with other antiretroviral drugs, vicriviroc displayed synergistic anti-HIV activity across all classes of approved antiretrovirals .

Pharmacokinetics

Vicriviroc's pharmacokinetic profile indicates rapid absorption and a half-life ranging from 28 to 33 hours, supporting once-daily dosing regimens. In clinical trials involving HIV-infected patients:

  • Dosing Regimens : Patients received doses of 10, 25, or 50 mg twice daily over a 14-day period.
  • Viral Load Reduction : Significant reductions in plasma HIV RNA were observed, with up to 82% of patients achieving a decline of at least 1.0 log10 after treatment .

Case Studies

A pivotal study assessing the safety and efficacy of vicriviroc involved 48 HIV-infected individuals. The results highlighted:

  • Efficacy : All active treatment groups showed significant reductions in baseline HIV RNA levels.
  • Adverse Effects : Adverse events were similar between vicriviroc and placebo groups, with common complaints including headache and nausea .

Comparative Analysis

The following table summarizes the key biological activities and pharmacokinetic parameters of vicriviroc compared to other CCR5 antagonists:

FeatureVicriviroc (SCH 417690)SCH-C
Binding Affinity (IC50)10 nMHigher than vicriviroc
Efficacy Against Resistant StrainsYesLimited
Half-Life28-33 hoursShorter
Dosing FrequencyOnce dailyTwice daily
Common Adverse EffectsHeadache, NauseaSimilar

Q & A

Basic Research Questions

Q. How to design in vitro assays to evaluate Vicriviroc Malate's CCR5 antagonism and HIV-1 entry inhibition?

Methodological Answer:

  • Use radioligand binding assays with CCR5-expressing cell membranes to measure competitive inhibition of chemokine binding (e.g., CCL3 or CCL4) .
  • Perform HIV-1 pseudovirus entry assays in CD4+ T-cell lines (e.g., PM1 cells) to quantify inhibition of viral entry. Optimize concentrations using dose-response curves (IC₅₀ calculations) .
  • Validate results with flow cytometry to confirm CCR5 receptor occupancy and downstream signaling blockade (e.g., calcium flux assays) .

Q. What are critical parameters for optimizing this compound solubility in preclinical models?

Methodological Answer:

  • Dissolve this compound in DMSO (≤10 mM stock) for in vitro studies. For in vivo administration, use saline with pH adjustment (4.5–6.5) to enhance solubility .
  • Monitor plasma protein binding (e.g., via equilibrium dialysis) to assess bioavailability, as high binding (>95%) may reduce free drug concentration .
  • Include pharmacokinetic (PK) profiling in animal models (rodents/non-human primates) to determine optimal dosing intervals based on half-life (t₁/₂ ≈ 20–30 hours in humans) .

Q. How to reconcile discrepancies between in vitro potency and clinical virologic response in Vicriviroc trials?

Methodological Answer:

  • Retest patient samples with enhanced-sensitivity tropism assays (e.g., genotypic or phenotypic assays) to identify undetected dual/mixed (DM) or CXCR4-tropic viruses, which reduce Vicriviroc efficacy .
  • Analyze PK/PD correlations using population pharmacokinetic modeling to identify subtherapeutic drug levels in non-responders .
  • Conduct resistance genotyping to detect CCR5 mutations (e.g., V3 loop changes) that impair drug binding .

Advanced Research Questions

Q. What statistical methods are recommended for analyzing this compound clinical trial data with mixed tropism results?

Methodological Answer:

  • Apply multivariate logistic regression to adjust for covariates (e.g., baseline viral load, prior ART exposure) when comparing virologic response (≥1 log₁₀ reduction) between R5 and DM/X4-tropic subgroups .
  • Use time-to-event analysis (Kaplan-Meier curves, Cox proportional hazards models) to evaluate time to virologic failure in treatment-experienced cohorts .
  • Incorporate Bayesian hierarchical models to handle small sample sizes in subgroup analyses (e.g., patients with CCR5 Δ32 mutations) .

Q. How to investigate this compound resistance mechanisms in CCR5-tropic HIV-1 isolates?

Methodological Answer:

  • Perform serial passage experiments in CCR5+ cell lines under increasing Vicriviroc pressure (0.1–10 nM) to select resistant variants .
  • Sequence env gene regions (V3 loop, bridging sheet) to identify mutations (e.g., K305R, Q315K) associated with reduced susceptibility .
  • Validate resistance via site-directed mutagenesis and pseudovirus entry assays to confirm phenotypic impact .

Q. What strategies optimize this compound combination therapy in salvage regimens for multidrug-resistant HIV?

Methodological Answer:

  • Use synergy assays (e.g., Chou-Talalay method) to identify additive/synergistic interactions with integrase inhibitors (e.g., dolutegravir) or fusion inhibitors (e.g., enfuvirtide) .
  • Design PICOT-framed trials comparing Vicriviroc + optimized background therapy (OBT) vs. OBT alone in patients with CCR5-tropic virus and ≥3-class resistance .
  • Monitor immune reconstitution via CD4+ T-cell counts and cytokine profiling (e.g., IL-7, IFN-γ) to assess long-term efficacy .

Q. How to validate this compound's impact on CCR5 conformation using structural biology approaches?

Methodological Answer:

  • Employ cryo-EM or X-ray crystallography to resolve Vicriviroc-bound CCR5 structures and identify binding pockets (e.g., transmembrane helices 1, 2, 7) .
  • Conduct molecular dynamics simulations to model receptor dynamics and predict allosteric effects on chemokine signaling .
  • Validate findings with biolayer interferometry to measure binding kinetics (kon/koff) in reconstituted lipid bilayers .

特性

IUPAC Name

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38F3N5O2.C4H6O5/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-2(4(8)9)1-3(6)7/h6-9,18-19,24H,10-17H2,1-5H3;2,5H,1H2,(H,6,7)(H,8,9)/t19-,24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJIGHNTROUVLT-RIAYWLAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44F3N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436815
Record name Vicriviroc Malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541503-81-5
Record name Vicriviroc Malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vicriviroc Malate
Reactant of Route 2
Vicriviroc Malate
Reactant of Route 3
Vicriviroc Malate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Vicriviroc Malate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Vicriviroc Malate
Reactant of Route 6
Vicriviroc Malate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。